molecular formula C17H29N3O3S B15113255 1-(1-Adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea

1-(1-Adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea

Cat. No.: B15113255
M. Wt: 355.5 g/mol
InChI Key: DBPGHZGPUBWOQS-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea (molecular formula: C₁₇H₂₉N₃O₃S) is a urea derivative featuring a rigid adamantane group and a sulfonylated piperidine moiety. Its structure includes a 1-adamantyl group linked via a urea bridge to a 1-methylsulfonyl-substituted piperidine ring (SMILES: CS(=O)N1CCC(CC1)NC(=O)NC23CC4CC(CC(C4)C2)C3) . This compound has been investigated for its inhibitory activity against soluble epoxide hydrolase (sEH), a target implicated in inflammatory and cardiovascular diseases . The adamantane group confers hydrophobicity and steric bulk, while the methylsulfonylpiperidine moiety enhances solubility and metabolic stability .

Properties

Molecular Formula

C17H29N3O3S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea

InChI

InChI=1S/C17H29N3O3S/c1-24(22,23)20-4-2-15(3-5-20)18-16(21)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3,(H2,18,19,21)

InChI Key

DBPGHZGPUBWOQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea typically involves the following steps :

    Starting Materials: The synthesis begins with adamantane, piperidine, and methylsulfonyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen gas to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.

    Synthetic Route: The adamantane derivative is first reacted with an isocyanate to form an intermediate. This intermediate is then reacted with the piperidine derivative in the presence of a base to yield the final product.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may reduce the urea linkage to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea has several scientific research applications :

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for drug discovery and development.

    Medicine: The compound has potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. It is being investigated for its potential to treat various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea involves its interaction with specific molecular targets :

    Molecular Targets: The compound primarily targets enzymes such as soluble epoxide hydrolase (sEH). It binds to the active site of the enzyme, inhibiting its activity.

    Pathways Involved: By inhibiting sEH, the compound affects the metabolic pathways involving epoxy fatty acids. This inhibition can lead to increased levels of anti-inflammatory and anti-hypertensive metabolites, providing therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural analogs of 1-(1-adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea and their properties

Compound Name Substituents (R₁, R₂) Yield (%) Melting Point (°C) Key Activity/Notes Reference
This compound R₁ = 1-adamantyl, R₂ = 1-methylsulfonylpiperidin-4-yl - - sEH inhibition, improved ADME
1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) R₂ = 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl 42.4 211–213 Anti-tuberculosis activity (MIC: 0.5 µg/mL)
1-(1-adamantyl)-3-(1-ethylpyrazol-3-yl)urea (41) R₂ = 1-ethylpyrazol-3-yl 56.2 140–146 Moderate anti-TB activity
1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (232) R₂ = 1-propionylpiperidin-4-yl - - Lower Cₘₐₓ and AUC vs. non-adamantane analogs
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) R₁ = 4-(trifluoromethoxy)phenyl, R₂ = 1-(cyclopropanecarbonyl)piperidin-4-yl - - 3300-fold higher AUC vs. compound 232
1-(2-adamantyl)-3-(oxazol-2-yl)urea (45) R₁ = 2-adamantyl, R₂ = oxazol-2-yl 40.6 189–192 Anti-TB activity (MIC: 1.0 µg/mL)

Pharmacokinetic and Pharmacodynamic Comparisons

Adamantane-containing compounds often exhibit suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles due to their hydrophobicity. For example:

  • 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (232) : Showed low plasma exposure (AUC = 0.03 µM·h) and Cₘₐₓ (0.02 µM) in mice .
  • Non-adamantane analog (52): Achieved a 3300-fold higher AUC (100 µM·h) and 65-fold higher Cₘₐₓ (1.3 µM), attributed to reduced metabolic clearance and improved solubility .

Table 2: Pharmacokinetic parameters of key analogs

Compound Cₘₐₓ (µM) AUC (µM·h) Half-life (h) Potency (IC₅₀, nM)
232 0.02 0.03 1.5 7.2
52 1.3 100 4.8 1.0
AUDA* 0.01 0.02 1.2 10.5

*AUDA: 12-(3-adamantan-1-yl-ureido)dodecanoic acid .

Structure-Activity Relationship (SAR) Insights

  • Adamantane vs. non-adamantane groups: The adamantyl group enhances target binding via hydrophobic interactions but limits ADME properties. Replacement with aryl groups (e.g., 4-(trifluoromethoxy)phenyl) improves solubility and pharmacokinetics .
  • Piperidine substitution : Methylsulfonyl or acyl groups (e.g., cyclopropanecarbonyl) on the piperidine ring enhance metabolic stability and potency. For instance, compound 52 (IC₅₀ = 1.0 nM) is 7-fold more potent than its adamantane counterpart .
  • Anti-tuberculosis activity : Adamantyl-urea derivatives with heteroaryl substituents (e.g., thiophene-oxadiazole in compound 40) exhibit potent activity (MIC: 0.5 µg/mL), likely due to membrane penetration and target inhibition .

Key Research Findings and Clinical Implications

Non-adamantane analogs like compound 52 are preferred for in vivo studies .

Anti-Tuberculosis Activity : Adamantyl-ureas with heterocyclic substituents (e.g., oxadiazoles, pyrazoles) show promise against Mycobacterium tuberculosis, with MICs as low as 0.5 µg/mL .

Crystal Structure Insights : X-ray analyses reveal that adamantyl-ureas form hydrogen-bonded networks critical for stability and activity. For example, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits intermolecular N–H···O bonds (2.072–2.225 Å) that stabilize its conformation .

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